Peroxylinoleic acid

Description

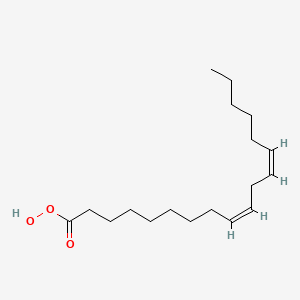

Structure

3D Structure

Properties

CAS No. |

7722-17-0 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dieneperoxoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h6-7,9-10,20H,2-5,8,11-17H2,1H3/b7-6-,10-9- |

InChI Key |

DRKSTAFYCRUMEE-HZJYTTRNSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OO |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OO |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OO |

Synonyms |

13 OOH linoleic acid 9,12-octadecadienoic acid hydroperoxide linoleate hydroperoxide linoleic acid hydroperoxide |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Peroxylinoleic Acid

Precursor Substrates and Initial Oxygenation Events

The biosynthesis of peroxylinoleic acid begins with the availability of its primary precursor and the subsequent introduction of molecular oxygen at specific carbon positions.

Linoleic Acid as the Primary Precursor

Linoleic acid (C18:2, cis-9, cis-12) is the main substrate for the enzymatic synthesis of this compound. fishersci.caguidetopharmacology.orgmdpi.comapsnet.orgnih.govnkust.edu.twkyoto-u.ac.jpcerealsgrains.org It is an 18-carbon polyunsaturated fatty acid containing two cis double bonds. fishersci.caguidetopharmacology.orgwikipedia.org The presence of a cis,cis-1,4-pentadiene system within the linoleic acid structure is a strict requirement for recognition and catalysis by lipoxygenase enzymes. nkust.edu.twcerealsgrains.orguu.nlresearchgate.net

Stereospecific Oxygenation at C-9 and C-13 Positions

The initial step in the enzymatic formation of this compound involves the stereospecific abstraction of a hydrogen atom from the methylene (B1212753) group between the two double bonds (the bis-allylic carbon, C-11 in linoleic acid). cerealsgrains.orguu.nlmdpi.comresearchgate.net Following this hydrogen abstraction, molecular oxygen is introduced into the fatty acid molecule. kyoto-u.ac.jpcerealsgrains.org This oxygenation typically occurs at either the C-9 or C-13 carbon positions of the linoleic acid chain, leading to the formation of hydroperoxy derivatives. apsnet.orgnih.govnkust.edu.twkyoto-u.ac.jpmdpi.comresearchgate.netacs.org The reaction is highly regio- and stereospecific, meaning that the enzyme dictates precisely where the oxygen is added and the resulting stereochemistry (either S or R configuration) of the hydroperoxide group. nih.govnkust.edu.twmdpi.comresearchgate.netnih.govuni-goettingen.de For instance, plant LOXs are well-known to oxidize linoleic acid to 13(S)- and 9(S)-hydroperoxides. mdpi.com

Enzymatic Pathways and Catalytic Mechanisms

The enzymatic formation of this compound is catalyzed by lipoxygenases, a family of dioxygenase enzymes. nih.govnkust.edu.twcerealsgrains.org

Lipoxygenase (LOX) Isoforms and this compound Production

Lipoxygenases are widespread enzymes found in aerobic organisms, including plants and fungi. nih.govmdpi.com They are characterized by their ability to catalyze the hydroperoxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. nkust.edu.twcerealsgrains.orguu.nlresearchgate.net Different isoforms of LOX exist, and they can vary in their substrate specificity and the positional and stereochemical outcome of the oxygenation reaction. nih.govcerealsgrains.orgmdpi.comresearchgate.netnih.gov

Plant Lipoxygenase Activities and Specificity

Plant lipoxygenases are a well-studied group of LOX enzymes. They are broadly classified into 9-LOXs and 13-LOXs based on the primary carbon atom of linoleic acid where oxygenation occurs. nih.govresearchgate.net 9-LOXs primarily produce 9-hydrothis compound, while 13-LOXs predominantly form 13-hydrothis compound. nih.govresearchgate.net

Studies on plant LOXs have revealed distinct specificities. For example, soybean LOX-1 specifically oxygenates linoleic acid at the C13 position, yielding 13-(S)-hydroperoxide derivatives. kyoto-u.ac.jpuu.nl In contrast, maize embryo LOX catalyzes oxygen addition at the C9 position. apsnet.org The specificity of plant LOXs is influenced by factors such as the enzyme's structure, particularly amino acid residues near the active site, and the pH of the environment. cerealsgrains.orgresearchgate.netplos.org

Table 1: Examples of Plant Lipoxygenase Specificity with Linoleic Acid

| Plant Source | LOX Isoform | Primary Product(s) from Linoleic Acid | Regiospecificity | Stereospecificity | Reference |

| Soybean | LOX-1 | 13-hydrothis compound | 13-LOX | (S) | kyoto-u.ac.jpuu.nl |

| Maize Embryo | Not specified | 9-hydrothis compound | 9-LOX | Not specified | apsnet.org |

| Cucumber Flowers | Not specified | 13-hydroperoxide and 9-hydroperoxide (~4:1 ratio) | 13-LOX and 9-LOX | (Z,E) and (E,E) isomers observed | mdpi.com |

| Potato | LOX-1 | 9-hydroperoxide | 9-LOX | Not specified | researchgate.net |

| Potato | LOX-2, LOX-3 | 13-hydroperoxide | 13-LOX | Not specified | researchgate.net |

Fungal Lipoxygenase Activities and Specificity

Fungal lipoxygenases also contribute to the formation of this compound, exhibiting diverse specificities that can differ from plant LOXs. Some fungal LOXs produce the same hydroperoxide isomers as plant LOXs, while others can yield different products or stereochemistries.

For instance, a lipoxygenase from Gaeumannomyces graminis var. tritici (GLOX) was found to be more specific to linoleic acid and linolenic acid and produced 13R(E,Z)-HPODE from linoleic acid. nih.gov Another fungal LOX from Magnaporthe salvinii (MLOX) produced 9S(E,Z)-HPODE from linoleic acid. nih.gov The LOX from Agrocybe aegerita (AaeLOX4) predominantly produced 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) from linoleic acid, classifying it as a 13-LOX. plos.org

Table 2: Examples of Fungal Lipoxygenase Specificity with Linoleic Acid

| Fungal Source | LOX Name/Isoform | Primary Product(s) from Linoleic Acid | Regiospecificity | Stereospecificity | Reference |

| Gaeumannomyces graminis var. tritici | GLOX | 13-hydroperoxy-(E,Z)-octadecadienoic acid (13R(E,Z)-HPODE) | 13-LOX | (R) | nih.gov |

| Magnaporthe salvinii | MLOX | 9S-hydroperoxy-(E,Z)-octadecadienoic acid (9S(E,Z)-HPODE) | 9-LOX | (S) | nih.gov |

| Agrocybe aegerita | AaeLOX4 | 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) | 13-LOX | Not specified | plos.org |

| Fusarium oxysporum | FoxLOX | 13S-hydroperoxy derivatives | 13-LOX | (S) | plos.org |

| Mortierella species | Not specified | (S)-13-hydroperoxy-9Z,11E-octadecadienoic acid | 13-LOX | (S) | researchgate.net |

The catalytic mechanism of lipoxygenases involves a non-heme iron cofactor at the active site. nih.govuu.nlresearchgate.netplos.org This iron atom cycles between the ferrous (Fe²⁺) and ferric (Fe³⁺) states during the catalytic cycle. uu.nl The reaction is initiated by the abstraction of a hydrogen atom from the bis-allylic methylene group of linoleic acid, which is the rate-limiting step. uu.nlplos.org This generates a carbon radical that is resonance-stabilized across the pentadiene system. cerealsgrains.org Molecular oxygen then reacts with this carbon radical, leading to the formation of a peroxyl radical. cerealsgrains.org Finally, the peroxyl radical is reduced, and the hydroperoxy fatty acid (this compound) is released, regenerating the active enzyme. nih.gov The stereospecific introduction of oxygen occurs antarafacially with respect to the removed hydrogen. uu.nlresearchgate.net

Linoleate (B1235992) Diol Synthase (LDS) in Hydroperoxide Formation

Linoleate diol synthases (LDSs) are a family of heme-containing fusion enzymes found in fungi that catalyze the oxygenation of linoleic acid. researchgate.netdiva-portal.org These enzymes possess both dioxygenase and hydroperoxide isomerase activities. rhea-db.org The N-terminal dioxygenase domain of LDS enzymes can oxidize linoleic acid to form hydroperoxy metabolites, such as (8R)-hydrothis compound ((8R)-HPODE). researchgate.netrhea-db.org This reaction is initiated by a tyrosyl radical, which mediates hydrogen abstraction, similar to cyclooxygenases and α-dioxygenases. researchgate.netdiva-portal.org The subsequent insertion of molecular oxygen leads to the formation of the hydroperoxide. researchgate.net

Role of Other Peroxidase-like Enzymes in this compound Generation

Beyond canonical lipoxygenases and linoleate diol synthases, other enzymes with peroxidase-like activity can be involved in the generation or transformation of this compound isomers. For instance, some allene (B1206475) oxide synthases (AOS), which are related to catalases, can utilize fatty acid hydroperoxides as substrates, leading to the formation of epoxyalcohols and other products. nih.gov While primarily known for converting hydroperoxides to allene oxides, some AOS enzymes can also catalyze unexpected transformations of linoleic acid hydroperoxides. nih.gov Additionally, peroxidases in cells can rapidly reduce hydroperoxides like 13(S)-HpODE to their corresponding hydroxy fatty acids, such as 13(S)-HODE. wikipedia.org Hydroperoxide lyases are another class of enzymes that cleave fatty acid hydroperoxides into volatile aldehydes and oxo-acids. researchgate.nettandfonline.com While not directly forming this compound, their activity is intricately linked to its metabolism and downstream product formation. researchgate.nettandfonline.com

Molecular and Stereochemical Characterization of Enzymatic Products

Enzymatic oxidation of linoleic acid by lipoxygenases typically yields specific hydroperoxide isomers with defined stereochemistry. The primary products are often 9-hydroperoxy-octadecadienoic acid (9-HpODE) and 13-hydroperoxy-octadecadienoic acid (13-HpODE) isomers. nih.govnih.gov

Formation of 9S-Hydroperoxy-octadecadienoic Acid Isomers

Certain lipoxygenases, such as those found in potato and some microorganisms, predominantly catalyze the formation of the 9S-hydroperoxy isomer from linoleic acid. nih.govtandfonline.com Research has shown that enzymes like Arabidopsis thaliana AtLOX1 and tomato LOXA are characterized as linoleate 9S-lipoxygenases, primarily producing 9S-HpODE. scispace.com The stereochemistry of the resulting hydroperoxide is determined by the enzyme's active site and the orientation of the linoleic acid substrate binding. scispace.comfsu.edu

Formation of 13S-Hydroperoxy-octadecadienoic Acid Isomers

Other lipoxygenases, notably soybean lipoxygenase-1 (LOX-1), are known to primarily produce the 13S-hydroperoxy isomer from linoleic acid. mdpi.comnih.govwur.nl This enzyme exhibits high stereospecificity for the formation of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid. wikipedia.orgnih.gov The formation of the 13S isomer is favored by certain lipoxygenases, and this specificity is crucial for downstream metabolic pathways. mdpi.comwikipedia.org

Enzymatic Control over Hydroperoxide Isomerism

The regioselectivity (which carbon atom is oxygenated) and stereoselectivity (the resulting R or S configuration) of hydroperoxide formation are under strict enzymatic control. scispace.comfsu.eduwur.nl A conserved amino acid residue in the active site of lipoxygenases, typically an alanine (B10760859) in S-lipoxygenases and a glycine (B1666218) in R-lipoxygenases, plays a significant role in determining the stereochemistry of the hydroperoxide product. scispace.comfsu.edu This residue influences the orientation of oxygenation within the active site. scispace.com Furthermore, factors such as pH can influence the proportion of different isomers formed by a single enzyme, as observed with soybean lipoxygenase-1, which produces both 9S and 13S hydroperoxides in a pH-dependent manner. nih.gov The binding orientation of the substrate within the enzyme's active site is a key determinant of the resulting hydroperoxide isomerism. scispace.comfsu.edu

Here is a table summarizing some research findings on enzymatic hydroperoxide formation:

| Enzyme Source | Substrate | Primary Hydroperoxide Product(s) | Regioselectivity | Stereochemistry | Reference |

| Soybean Lipoxygenase-1 | Linoleic acid | 13S-HpODE, 9S-HpODE | 13 > 9 | 13S, 9S | nih.gov |

| Potato Lipoxygenase | Linoleic acid | 9-HpODE, 13-HpODE | 9 > 13 | 9S, 13S/13R mixture | nih.gov |

| Gaeumannomyces graminis LDS | Linoleic acid | (8R)-hydrothis compound | 8 | 8R | researchgate.netrhea-db.org |

| Arabidopsis thaliana AtLOX1 | Linoleic acid | 9S-HpODE | >95% 9 | 9S | scispace.com |

| Tomato LOXA | Linoleic acid | 9S-HpODE | >95% 9 | 9S | scispace.com |

| Fusarium oxysporum extract | Linoleic acid | 9-HpODE, 13-HpODE, 10-HpODE, 12-HpODE | Varied | Not specified | tandfonline.com |

| Chlorella pyrenoidosa extract | Linoleic acid | 10-HpODE | 10 | Not specified | tandfonline.com |

Metabolic Transformations and Downstream Products of Peroxylinoleic Acid

Enzymatic Cleavage and Isomerization Pathways

The primary enzymatic routes for peroxylinoleic acid transformation involve either the cleavage of the hydroperoxide into volatile aldehydes and oxo-acids or its isomerization into ketols or other oxygenated fatty acids.

Hydroperoxide lyases (HPLs), members of the cytochrome P450 CYP74 family, catalyze the scission of fatty acid hydroperoxides. nih.gov In plants, HPL activity on linoleic acid hydroperoxides is a well-characterized pathway. nih.govpsu.edumdpi.com The enzyme cleaves the carbon chain at the carbon atom bearing the hydroperoxide group, resulting in the formation of an aldehyde and an omega-oxo-acid. nih.govpsu.edu

One significant outcome of HPL action on this compound isomers is the formation of volatile aldehydes. Specifically, the cleavage of 13-HPODE by HPL yields hexanal, a six-carbon aldehyde. psu.edumdpi.com Hexanal is a volatile compound contributing to the "green leafy" odor in plants and has also been studied for its potential as a natural fruit preservation agent. wikipedia.orgmasujournal.org

The enzymatic reaction can be summarized as follows:

13-HPODE + HPL → Hexanal + 12-oxo-9Z-dodecenoic acid

Concurrently with the formation of volatile aldehydes, HPL action also produces omega-oxo-acids. The cleavage of 13-HPODE generates 12-oxo-9Z-dodecenoic acid, a 12-carbon omega-oxo-acid. mdpi.comnih.gov Similarly, the cleavage of 9-HPODE by HPL yields 9-oxo-nonanoic acid. mdpi.com These oxo-acids can have their own biological activities. lipidmaps.org

The products formed by HPL action on the major this compound isomers are summarized in the table below:

| Substrate | Enzyme | Products |

| 13-HPODE | HPL | Hexanal, 12-oxo-9Z-dodecenoic acid |

| 9-HPODE | HPL | 3Z-Nonenal (isomerizes to nonanal), 9-oxo-nonanoic acid |

Interactive Table: HPL Cleavage Products

Hydroperoxide isomerases, distinct from HPLs, catalyze the rearrangement of fatty acid hydroperoxides into molecules containing both hydroxyl and ketone functional groups, known as ketols, or into vicinal diols.

Hydroperoxide isomerase activity on this compound isomers can lead to the formation of alpha-ketols, where the ketone group is adjacent to the carbon atom that originally bore the hydroperoxide group. For instance, isomerization of 9-HPODE can yield 9-hydroxy-10-oxo-12Z-octadecenoic acid. Similarly, isomerization of 13-HPODE can lead to the formation of 13-hydroxy-12-oxo-9Z-octadecenoic acid.

In addition to alpha-ketols, gamma-ketols, where the ketone group is located three carbon atoms away from the original hydroperoxide position, can also be formed through enzymatic or potentially non-enzymatic pathways involving this compound hydroperoxides. While specific enzymatic pathways directly yielding gamma-ketols from 9-HPODE or 13-HPODE are less extensively documented compared to alpha-ketols and HPL products in the provided context, the broader metabolism of lipid hydroperoxides can involve complex rearrangements. Some dihydroxy fatty acids, such as 9,10-dihydroxy-12-octadecenoic acid and 12,13-dihydroxy-9-octadecenoic acid, which are vicinal diols rather than ketols, are also known metabolites derived from linoleic acid hydroperoxides or related epoxides. hmdb.cawikipedia.orgnih.govuni.lunih.gov These diols can sometimes be related to pathways involving initial isomerization or further transformation of intermediates.

The enzymatic isomerization products discussed include:

| Substrate | Enzyme (Isomerase) | Products (Examples) |

| 9-HPODE | Hydroperoxide Isomerase | 9-hydroxy-10-oxo-12Z-octadecenoic acid (Alpha-ketol) |

| 13-HPODE | Hydroperoxide Isomerase | 13-hydroxy-12-oxo-9Z-octadecenoic acid (Alpha-ketol) |

Interactive Table: Hydroperoxide Isomerase Products (Alpha-Ketols)

Reductase Activities in this compound Metabolism

Reductase enzymes play a significant role in the metabolism of lipid hydroperoxides, including this compound. Seleno-containing glutathione (B108866) peroxidase (GPx) is a key enzyme capable of reducing hydroperoxy derivatives of polyenoic fatty acids. Studies have shown that GPx can reduce 13-hydrothis compound. scribd.comknu.edu.af This enzymatic reduction converts the hydroperoxide group (-OOH) to a hydroxyl group (-OH), resulting in the formation of the corresponding hydroxy fatty acid, such as 13-hydroxylinoleic acid. scribd.comknu.edu.af This reduction is considered a detoxification step, as hydroxy fatty acids are generally less reactive and more stable than their hydroperoxide precursors. scribd.com

Another enzyme implicated in the metabolism of fatty acid hydroperoxides is glutathione S-transferase (GST). While GSTs can exhibit lipoperoxidase activity, their efficiency in reducing hydrothis compound may be influenced by the presence of other fatty acids. Unoxidized polyunsaturated fatty acids (PUFAs) or their enzymatic reduction products, such as 13-hydroxylinoleic acid, have been shown to have a significant inhibitory effect on the lipoperoxidase activity of glutathione S-transferase. scribd.comknu.edu.af This suggests a complex interplay between different lipid species and reductase enzymes in regulating the metabolic fate of this compound.

In plants, 12-oxophytodienoate reductase (OPR) is involved in the jasmonic acid biosynthesis pathway, which utilizes hydroperoxylinolenic acid as a precursor. peerj.comscienceopen.com While this pathway primarily involves a linolenic acid hydroperoxide, it highlights the role of reductases in converting hydroperoxides within specific metabolic routes. The reduction of the cyclopentenone ring of 12-oxo-phytodienoic acid (12-OPDA), a downstream product derived from hydroperoxylinolenic acid, is catalyzed by OPR in peroxisomes. peerj.comscienceopen.comwikipedia.org This step is followed by further rounds of β-oxidation to yield jasmonic acid. peerj.comscienceopen.com Peroxisomes are generally involved in the beta-oxidation of various fatty acids, including very long-chain and polyunsaturated fatty acids. wikipedia.orgnih.govnih.gov

Non-Enzymatic Transformations and Radical Mechanisms

Beyond enzymatic catalysis, this compound is highly susceptible to non-enzymatic transformations driven by radical mechanisms. These processes contribute significantly to the diversity of downstream products and can occur in various biological and non-biological settings.

Generation of Lipid-Derived Free Radicals from this compound

This compound, as a lipid hydroperoxide, can serve as a source for the generation of lipid-derived free radicals. The homolytic cleavage of the O-O bond in the hydroperoxide group can yield alkoxyl radicals (LO•) and hydroxyl radicals (HO•). This process can be initiated by transition metals, particularly iron and copper, through Fenton-type reactions. researchgate.netmdpi.com For instance, Fe²⁺ can react with lipid hydroperoxides to form highly reactive lipid alkoxyl radicals. researchgate.net

These primary alkoxyl radicals are very short-lived and can undergo further reactions, including β-scission, leading to the formation of carbon-centered radicals and volatile aldehydes. frontierspartnerships.orgpageplace.de They can also abstract a hydrogen atom from other lipid molecules, propagating the radical chain reaction. mdpi.com Electron spin resonance (ESR) spectroscopy coupled with spin trapping techniques has been used to detect lipid-derived free radical adducts formed from linoleic acid hydroperoxide in the presence of Fe²⁺. researchgate.netfrontierspartnerships.org These studies have identified adducts corresponding to carbon-centered radicals, acyl radicals, and hydroxyl radicals. researchgate.netfrontierspartnerships.org

The formation of lipid peroxyl radicals (LOO•) is another crucial step in the free radical chain reaction of lipid peroxidation. These radicals are formed by the rapid addition of molecular oxygen to lipid alkyl radicals (L•). mdpi.comfrontierspartnerships.org this compound itself can be viewed as a product of this process, formed by the one-electron reduction of the peroxyl radical. frontierspartnerships.org The stability and reactivity of these peroxyl radicals influence the propagation of lipid peroxidation.

Oxidation Products and Adduct Formation

The radical-mediated decomposition of this compound leads to a complex mixture of oxidation products. These include various aldehydes, ketones, epoxy fatty acids, and hydroxy fatty acids, in addition to the hydroxylinoleic acid formed enzymatically. gerli.comnih.gov For example, thermal scission of 13-hydrothis compound can produce hexanal. pageplace.de

Reactive carbonyl species (RCS), such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), are significant secondary oxidation products derived from the breakdown of lipid hydroperoxides, including those of linoleic acid. nih.gov These α,β-unsaturated hydroxyalkenals are highly reactive electrophiles. nih.gov

These reactive oxidation products can subsequently react with biological molecules like proteins, nucleic acids (DNA and RNA), and phospholipids, forming stable adducts. nih.govnih.govre-place.bewikipedia.org Adduct formation with proteins can alter their structure and function. nih.gov DNA adducts formed by reactive lipid peroxidation products are considered to be involved in chemically induced carcinogenesis. nih.govre-place.be Examples of DNA adducts include those formed with guanine. re-place.be The formation of these adducts is a key consequence of the non-enzymatic breakdown of this compound and other lipid hydroperoxides.

Influence of Transition Metals on this compound Decomposition

Transition metals, particularly iron and copper, are potent catalysts for the decomposition of this compound and other lipid hydroperoxides. researchgate.netmdpi.comresearchgate.net Their ability to cycle between different oxidation states (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺) allows them to participate in redox reactions that cleave the weak O-O bond of the hydroperoxide. researchgate.netmdpi.comrsc.orgresearchgate.net

The Fenton reaction, involving Fe²⁺ and hydrogen peroxide (or lipid hydroperoxides), is a well-established mechanism for generating highly reactive hydroxyl radicals. researchgate.netmdpi.comresearchgate.netmdpi.com Similarly, the reaction of Fe³⁺ with lipid hydroperoxides can also lead to radical formation. mdpi.com These metal-catalyzed reactions accelerate the rate of lipid peroxidation and hydroperoxide decomposition, leading to an increased production of damaging radical species and secondary oxidation products. researchgate.netmdpi.comresearchgate.net

The presence of transition metal ions can lead to the decomposition of bleaching chemicals like hydrogen peroxide, producing radicals that can react with and degrade organic molecules. researchgate.net This principle extends to the decomposition of lipid hydroperoxides catalyzed by these metals in biological systems. The catalytic decomposition by transition metal oxides is based on redox chemistry involving electron transfer from the metal to the peroxide. researchgate.net

The influence of transition metals on this compound decomposition is a critical factor in oxidative stress, as it amplifies the production of reactive species that can damage cellular components and contribute to various pathologies.

Cellular and Molecular Mechanisms of Peroxylinoleic Acid Activity Non Human Systems

Modulation of Fungal Biosynthesis Pathways

Fungi possess complex secondary metabolism pathways that produce a diverse array of bioactive compounds, including mycotoxins. nih.gov These pathways are subject to modulation by various external cues and chemical agents. mdpi.com While general mechanisms of fungal secondary metabolism induction by chemical epigenetic modifiers have been reviewed, specific detailed research findings on the direct impact of peroxylinoleic acid on fungal biosynthesis pathways, particularly concerning mycotoxin production in Aspergillus species, are not extensively detailed in the provided search results. nih.govmdpi.com

Impact on Aspergillus Mycotoxin Production in Vitro

Specific research directly addressing the in vitro impact of this compound on mycotoxin production by Aspergillus species was not found within the provided search results.

Differential Effects of this compound Isomers on Fungal Growth

Information specifically detailing the differential effects of various this compound isomers on fungal growth was not found in the provided search results. However, studies on fungal glycolipid biosynthesis indicate that peroxisomal localization of certain enzymatic steps can influence the acylation pattern of glycolipids, suggesting that the availability and form of fatty acid substrates can impact fungal metabolic processes. nih.gov

Interactions with Plant Stress Response Mechanisms

Plants have evolved intricate mechanisms to respond to biotic and abiotic stresses, involving various signaling molecules, including oxylipins. nih.govresearchgate.netnus.edu.sg Jasmonates, a class of oxylipins derived from unsaturated fatty acids, play significant roles in plant defense responses. nih.govnih.govuni-hohenheim.de

Role of this compound in Jasmonate Biosynthesis Precursor Pathways

Jasmonic acid (JA) biosynthesis is initiated from unsaturated fatty acids, such as linolenic acid, through the octadecanoid pathway. nih.govmdpi.comuni-hohenheim.deresearchgate.net This pathway involves the action of lipoxygenases (LOXs) which convert fatty acids into hydroperoxy fatty acids, such as 9- or 13-hydroperoxylinolenic acid. uni-hohenheim.deresearchgate.net These hydroperoxides serve as precursors for further enzymatic transformations leading to the production of JA and other oxylipins. nih.govmdpi.comuni-hohenheim.deresearchgate.net While this compound is a hydroperoxide derivative of linoleic acid, the provided search results primarily emphasize the role of hydroperoxides derived from linolenic acid (an 18:3 fatty acid) as direct precursors in the canonical JA biosynthesis pathway. nih.govmdpi.comuni-hohenheim.deresearchgate.net However, oxylipins, in general, are produced through the oxidative transformation of unsaturated fatty acids via diverging metabolic pathways and actively participate in plant defense mechanisms. nih.gov

Signaling Roles in Plant Defense Responses

Oxylipins, including jasmonates derived from fatty acid precursors, function as signaling molecules in plant defense responses against herbivores and pathogens. nih.govuni-hohenheim.denih.gov They can trigger cascades of downstream responses, coordinating various defense mechanisms. researchgate.net For instance, jasmonates are involved in inducing systemic defense responses and activating defense gene expression. uni-hohenheim.de Azelaic acid, another oxylipin derived from unsaturated C18 fatty acids, is involved in systemic acquired resistance in plants and accumulates in response to various stresses, stimulating the expression of defense-related genes. nih.gov This highlights the broader role of fatty acid-derived oxylipins in plant stress signaling.

Enzyme-Substrate Kinetics and Allosteric Modulation

Enzyme kinetics describes the relationship between the rate of an enzymatic reaction and the concentration of the substrate. ucl.ac.ukksu.edu.sa For many enzymes, this relationship is hyperbolic, following Michaelis-Menten kinetics, where the reaction rate increases with substrate concentration until the enzyme becomes saturated. ucl.ac.ukksu.edu.salibretexts.orgupenn.edu Key parameters in enzyme kinetics include Vmax (maximum reaction rate) and Km (Michaelis constant), which reflects the enzyme's affinity for its substrate. ucl.ac.ukksu.edu.sa

Allosteric modulation involves the binding of a molecule to an enzyme or receptor at a site other than the active site, inducing conformational changes that alter the protein's activity or the affinity/efficacy of ligands binding to the active site. mdpi.commdpi.compharmacologycanada.orgwikipedia.org Allosteric modulators can be positive (increasing activity/affinity) or negative (decreasing activity/affinity). mdpi.compharmacologycanada.org While the principles of enzyme-substrate kinetics and allosteric modulation are well-established in biochemistry, specific information regarding the enzyme-substrate kinetics of this compound with particular enzymes or its role as an allosteric modulator was not found in the provided search results. Fatty acids and their derivatives can interact with receptors and influence signaling pathways, and some fatty acid amides have been identified as allosteric modulators of certain receptors. mdpi.commdpi.com However, a direct link to this compound in this context was not established by the search results.

Kinetic Studies of Lipoxygenase-Peroxylinoleic Acid Interactions

Kinetic analyses provide crucial data on the rates and mechanisms of enzyme-substrate interactions. In the context of lipoxygenases and this compound, these studies help define parameters such as substrate affinity (Km) and catalytic efficiency (kcat). While specific kinetic data for this compound as a substrate or product in non-human lipoxygenase reactions were not extensively detailed in the search results, the general principles of lipoxygenase kinetics apply. Lipoxygenases typically act on polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system nih.govwikipedia.org. The reaction involves the abstraction of a hydrogen atom, followed by the insertion of molecular oxygen to form a hydroperoxydiene wikipedia.org. This compound, being a hydroperoxide, could potentially interact with lipoxygenases either as a product, influencing reaction equilibrium, or in some cases, as a substrate for further transformation, although this is less commonly the primary reaction. Studies on soybean lipoxygenase have been used to develop detailed mechanisms for the lipoxygenase class of enzymes ucsc.edu.

Mechanisms of Enzyme Activation and Feedback Regulation

Lipoxygenase activity can be subject to various regulatory mechanisms, including enzyme activation and feedback regulation. While the search results did not provide specific details on the activation or feedback regulation of lipoxygenases by this compound itself in non-human systems, the broader context of enzyme regulation in metabolic pathways is relevant. Enzyme activation can occur through interactions with cellular metabolites, which can originate from disparate pathways, indicating regulatory crosstalk nih.gov. Some lipoxygenase isozymes have been found to possess allosteric regulation sites that may be critical to their activity, either suppressing or activating the enzyme ucsc.edu. Feedback regulation is a common mechanism where the product of an enzymatic reaction influences the enzyme's activity. Given that this compound is a product of lipoxygenase activity on linoleic acid, it is plausible that it could play a role in feedback regulation, though specific experimental evidence for this in non-human systems was not prominently featured in the search results. Studies on enzyme activation networks in organisms like Saccharomyces cerevisiae highlight the widespread importance of enzymatic activators and the role of feed-forward activation in metabolic plasticity nih.gov.

This compound in Oxidative Stress Models (Non-Human Cellular Contexts)

This compound, as a lipid hydroperoxide, is intrinsically linked to oxidative stress, particularly in the context of lipid peroxidation. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cellular defense systems to detoxify them mdpi.comsmw.ch.

Contribution to Lipid Peroxidation Cascades

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), often initiated by free radicals or ROS wikipedia.orgnih.govmdpi.comfrontiersin.org. This process occurs in three main phases: initiation, propagation, and termination mdpi.com. This compound, as a lipid hydroperoxide, is a primary product of the initiation and propagation phases of linoleic acid peroxidation nih.gov. In the initiation phase, a radical oxidant abstracts a hydrogen atom from a PUFA, forming a lipid radical wikipedia.orgmdpi.com. This radical then reacts with oxygen to form a lipid peroxyl radical, which can abstract a hydrogen from another PUFA, continuing the chain reaction and generating a new lipid radical and a lipid hydroperoxide, such as this compound wikipedia.orgmdpi.com. The accumulation of lipid hydroperoxides like this compound is a hallmark of lipid peroxidation and contributes to cellular damage and oxidative stress wikipedia.orgmdpi.com. In non-human cellular contexts, such as plants, lipid peroxidation and the resulting aldehydes are involved in stress responses mdpi.comresearchgate.net.

Generation of Reactive Oxygen Species and Lipid Aldehydes

The decomposition of lipid hydroperoxides, including this compound, can lead to the generation of various secondary oxidation products, including reactive oxygen species and lipid aldehydes mdpi.comlongdom.org. While lipid hydroperoxides themselves are products of ROS attack on lipids, their breakdown can perpetuate oxidative stress. For example, in the presence of transition metals, hydroperoxides can undergo Fenton-like reactions, producing highly reactive alkoxyl and peroxyl radicals, which are types of ROS researchgate.net. These radicals can further fuel the lipid peroxidation chain reaction.

Furthermore, the cleavage of unstable lipid hydroperoxides, either non-enzymatically or enzymatically, results in the formation of a variety of volatile and reactive aldehydes mdpi.comlongdom.org. These lipid-derived aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-alkenals (like 4-hydroxynonenal (B163490), HNE), are significant contributors to the cytotoxic effects associated with oxidative stress mdpi.commdpi.comnih.gov. They can form adducts with proteins and nucleic acids, disrupting cellular function mdpi.comnih.gov. In non-human systems like plants, these aldehydes are considered cytotoxins at high concentrations mdpi.com.

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Linoleic acid | 5280450 |

| This compound | 5283520 |

| Malondialdehyde (MDA) | 8047 |

| 4-Hydroxynonenal (HNE) | 5281104 |

| Arachidonic acid | 444860 |

| Hydrogen peroxide | 784 |

| Superoxide (B77818) | 100462 |

| Hydroxyl radical | 1115 |

| Oxygen | 977 |

| Nitric oxide | 145001 |

| Peroxynitrite | 23409 |

| Hypochlorous acid | 24341 |

| Singlet oxygen | 57441075 |

Data Tables

However, based on the descriptions, a conceptual table outlining the phases of lipid peroxidation involving linoleic acid and its peroxy derivative can be presented:

| Phase | Description | Role of Linoleic Acid/Peroxylinoleic Acid | Key Products |

| Initiation | Abstraction of a hydrogen atom from a PUFA by a radical oxidant. | Linoleic acid is a substrate for hydrogen abstraction. | Lipid radical (derived from linoleic acid) |

| Propagation | Lipid radical reacts with O2 to form a peroxyl radical; abstracts H from another PUFA. | Peroxylinoleic radical is formed; abstracts H from linoleic acid. | This compound (lipid hydroperoxide), new lipid radical |

| Termination | Reaction of two radicals to form non-radical products. | Radicals derived from this compound can react. | Non-radical products, including aldehydes and other breakdown products |

Another conceptual table can illustrate the generation of reactive species and aldehydes from lipid hydroperoxides:

| Precursor | Process | Products |

| Lipid Hydroperoxide (e.g., this compound) | Metal-catalyzed decomposition (e.g., Fenton-like) | Alkoxyl radicals, Peroxyl radicals (ROS) |

| Lipid Hydroperoxide (e.g., this compound) | Enzymatic or non-enzymatic cleavage | Lipid aldehydes (e.g., MDA, HNE), other fragments |

Analytical Methodologies for Peroxylinoleic Acid and Its Metabolites

Chromatographic Separation Techniques

Chromatography plays a crucial role in isolating peroxylinoleic acid and separating it from related lipids and metabolites before detection and characterization. Various chromatographic modes are employed depending on the properties of the analytes.

High-Performance Liquid Chromatography (HPLC) for this compound Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of oxidized fatty acids and peroxidized lipids, including those related to this compound. nih.govresearchgate.netsigmaaldrich.comresearchgate.net HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. ijpsjournal.comkhanacademy.org Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is particularly common for the analysis of organic compounds based on hydrophobicity. wikipedia.orgsigmaaldrich.comcoriolis-pharma.comualberta.ca This mode is effective for separating peroxidized fatty acids. nih.govresearchgate.netresearchgate.net For instance, reversed-phase HPLC has been successfully applied to recover peroxidized fatty acids from biological samples. nih.gov The mobile phase composition, including the use of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol (B129727), is critical for achieving optimal separation in reversed-phase HPLC. researchgate.netwikipedia.orgsigmaaldrich.com The pH of the mobile phase can also significantly impact the separation of ionizable compounds like fatty acids. sigmaaldrich.combiotage.com

Gas Chromatography (GC) for Volatile Metabolite Analysis

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. nih.govmdpi.com While this compound itself may not be sufficiently volatile for direct GC analysis without modification, GC is valuable for analyzing more volatile metabolites derived from lipid peroxidation. GC separates compounds based on their boiling points and their interaction with the stationary phase within a heated column. metbio.net GC is often coupled with mass spectrometry (GC-MS) for the identification and quantification of metabolites. gcms.cznih.govmdpi.comfrontiersin.orgmetbio.net Chemical derivatization is frequently required to increase the volatility and thermal stability of polar metabolites, such as organic acids, prior to GC analysis. nih.govmdpi.com Common derivatization agents include silylating reagents. nih.govmdpi.com GC-MS based metabolomics strategies are used for both targeted and untargeted analysis of small molecular metabolites. gcms.cznih.govfrontiersin.org

Ion-Exchange and Reversed-Phase Chromatography Applications

Both ion-exchange and reversed-phase chromatography find applications in the broader analysis of lipids and organic acids, which can be relevant to studying this compound and its metabolic pathways. Ion-exchange chromatography separates molecules based on their net charge, utilizing a stationary phase with charged functional groups that interact with oppositely charged ions in the sample. bio-rad.comphenomenex.comseplite.comijpsjournal.com This technique is widely used for separating ionizable molecules, including organic acids, amino acids, and proteins. bio-rad.compressbooks.pubphenomenex.comseplite.compurolite.comijpsjournal.comnih.gov The strength of interaction in ion-exchange chromatography depends on factors such as charge density and size of the ions, and elution is typically achieved using salt or pH gradients. bio-rad.comphenomenex.com Reversed-phase chromatography, as discussed earlier, separates compounds based on hydrophobicity and is extensively applied to a wide range of organic compounds and biomolecules. wikipedia.orgsigmaaldrich.comcoriolis-pharma.comualberta.ca Its versatility makes it suitable for separating various lipids and lipid oxidation products with differing polarities. wikipedia.orgsigmaaldrich.comualberta.ca

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the identification, structural elucidation, and quantification of this compound and its metabolites, often used in conjunction with chromatographic separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of MS. nih.govnih.govuni-jena.dewiley-vch.decam.ac.uksciex.commdpi.comnih.govthermofisher.com LC-MS is widely used for the analysis of hydroperoxy fatty acids and other oxidized lipids. nih.govuni-jena.decam.ac.uk The LC component separates the complex mixture, and the MS component then measures the mass-to-charge ratio (m/z) of the eluting compounds, providing information about their molecular weight and aiding in their identification. uni-jena.dewiley-vch.de LC-MS allows for sensitive and selective quantification of analytes in complex samples. nih.govuni-jena.desciex.commdpi.comnih.govthermofisher.com Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the nature of the analytes. wiley-vch.decam.ac.ukcopernicus.org The ability of LC-MS to differentiate compounds based on both retention time and m/z value enhances its selectivity. mdpi.com

Tandem Mass Spectrometry (MS/MS, MSn) Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSn) involves multiple stages of mass analysis with a fragmentation step in between. wiley-vch.deyoutube.comnationalmaglab.orgwikipedia.orgcopernicus.org This technique is crucial for obtaining structural information about selected ions (precursor ions) by breaking them down into smaller fragment ions (product ions). wiley-vch.deyoutube.comnationalmaglab.orgwikipedia.orglibretexts.org The fragmentation patterns are characteristic of the compound's structure and can be used for unambiguous identification and structural elucidation. wiley-vch.denationalmaglab.orglibretexts.org For lipid hydroperoxides and peroxy acids, MS/MS can help determine the position of the hydroperoxy group and provide insights into their formation pathways. nih.govnih.gov Collision-induced dissociation (CID) is a common fragmentation method used in tandem MS, where precursor ions collide with neutral gas molecules, leading to fragmentation. wiley-vch.deyoutube.comwikipedia.org The presence of alkali metal ions, particularly sodium, has been shown to promote the formation of adducts with lipid hydroperoxides, yielding structure-diagnostic fragment ions upon CID. nih.gov Neutral loss scans in MS/MS can be used to specifically detect compounds that undergo characteristic neutral losses upon fragmentation; for peroxy acids, a neutral loss of CH₂O₂ has been observed and can serve as a diagnostic marker. cam.ac.ukcopernicus.org MSn capabilities, available with certain mass analyzers like ion traps, allow for multiple stages of fragmentation, providing even more detailed structural information. nih.gov

High-Resolution Mass Spectrometry in Lipidomics Profiling

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in lipidomics profiling, enabling the comprehensive analysis of lipid species within biological systems. HRMS provides precise mass measurements, which are essential for identifying and distinguishing between numerous lipid molecules, including this compound and its metabolites. alwsci.comcreative-proteomics.com This precision allows for the identification of novel or unexpected metabolites. alwsci.com

Lipidomics workflows often utilize HRMS coupled with liquid chromatography (LC-HRMS) or ultra-high-performance liquid chromatography (UHPLC-HRMS) to separate complex lipid mixtures before mass analysis. thermofisher.commdpi.com This hyphenated approach offers high sensitivity, selectivity, and precision for lipid analysis. thermofisher.com HRMS can resolve isobaric lipid species that cannot be distinguished by lower-resolution methods, relying on accurate masses for identification and quantification. nih.gov Tandem MS (MS/MS) further enhances structural elucidation by providing fragmentation patterns characteristic of individual lipid molecules. alwsci.comcreative-proteomics.com This allows for the determination of features such as acyl chain length and the position of double bonds or modifications like oxidation or hydroxylation. creative-proteomics.com

Studies employing UHPLC-HRMS in untargeted lipidomics have successfully identified and quantified hundreds of lipid species in various biological samples, demonstrating the power of this approach in characterizing complex lipidomes. mdpi.com For instance, UHPLC-HRMS has been used to characterize lipid profiles in different milk types, identifying significant differences in lipid composition and abundance. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of various metabolites, offering high sensitivity, resolution, and reproducibility. psu.edu However, many metabolites, including fatty acids like this compound or its derivatives, are not sufficiently volatile or are thermally unstable for direct GC analysis. psu.edurestek.com Therefore, derivatization is often required to convert these compounds into more volatile, less reactive forms, improving their chromatographic behavior and enhancing detection sensitivity. sigmaaldrich.comresearchgate.netgcms.cz

For fatty acids, common derivatization methods for GC-MS analysis include esterification (e.g., methylation to form fatty acid methyl esters, FAMEs) and silylation (e.g., formation of trimethylsilyl (B98337) (TMS) esters). restek.comsigmaaldrich.commdpi.com Esterification with BF3 in methanol is a common method for free fatty acids, typically requiring mild conditions and relatively short reaction times. restek.com Silylation, using reagents like BSTFA or MSTFA, is another common technique that derivatizes functional groups containing active hydrogens, such as carboxylic acids, hydroxyls, and amines. restek.comsigmaaldrich.comgcms.cz While silylation is versatile, it is sensitive to moisture, which can affect reaction yield and derivative stability. sigmaaldrich.com

GC-MS analysis of derivatized fatty acids and their metabolites allows for their separation on capillary columns and detection based on their mass spectra. avantiresearch.com The fragmentation patterns generated by the MS source provide structural information, aiding in the identification of the derivatized compounds. sigmaaldrich.comavantiresearch.com This approach has been used to analyze fatty acid content in various samples. avantiresearch.com

Ionization Techniques for this compound Detection

The detection of this compound and its metabolites by mass spectrometry relies on efficient ionization techniques that convert the analyte molecules into gas-phase ions. The choice of ionization method depends on the properties of the analyte, such as volatility and polarity, and the type of information required. bitesizebio.com

For relatively volatile compounds, electron impact (EI) ionization can be used, although it is considered a "hard" ionization technique that often induces significant fragmentation, which can be useful for structural characterization but may complicate the identification of the intact molecule. bitesizebio.comemory.edubccampus.ca EI is commonly used in GC-MS. emory.edubccampus.ca

For less volatile or more polar molecules like this compound and many of its oxygenated metabolites, "soft" ionization techniques are preferred as they typically produce less fragmentation, primarily yielding molecular ions or protonated/deprotonated molecules. bccampus.ca Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are widely used soft ionization methods that are compatible with liquid chromatography. bitesizebio.comemory.edubccampus.ca ESI involves applying a high voltage to a liquid spray at atmospheric pressure, leading to the formation of charged droplets from which ions are ejected. bitesizebio.comuab.edu APCI uses a corona discharge to ionize the sample in the gas phase at atmospheric pressure. bitesizebio.combccampus.ca These techniques are particularly useful for analyzing larger or more polar biomolecules. bitesizebio.comnih.gov

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, particularly suited for larger molecules, where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. bitesizebio.comuab.edu While not as commonly coupled with LC as ESI or APCI, MALDI is useful for analyzing samples from a solid matrix and for imaging mass spectrometry. bitesizebio.comemory.edu

The specific ionization technique chosen for this compound and its metabolites would depend on the analytical platform (e.g., LC-MS or GC-MS) and the desired level of fragmentation for identification and structural analysis.

Spectrophotometric and Spectroscopic Approaches

Spectrophotometric and spectroscopic methods offer alternative or complementary approaches for the analysis of this compound and its metabolites, particularly for detecting specific functional groups or studying interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Diene Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of UV or visible light by a sample. bspublications.net This method is particularly useful for detecting compounds containing conjugated π systems, such as conjugated dienes, which absorb strongly in the UV-Vis region due to π → π* electronic transitions. jove.combbec.ac.inmsu.edu The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation; increasing conjugation shifts the λmax to longer wavelengths (bathochromic shift). bspublications.netjove.commsu.edu

Lipid hydroperoxides, including those derived from linoleic acid, often contain a conjugated diene system formed during the oxidation process. This conjugated diene absorbs strongly at approximately 234 nm, making UV-Vis spectroscopy a valuable tool for their detection and quantification. tandfonline.commdpi.com Monitoring the absorbance at this wavelength can be used to measure the formation of hydroperoxides or the activity of enzymes involved in their metabolism, such as lipoxygenases. tandfonline.commdpi.com

UV-Vis spectroscopy can be coupled with separation techniques like HPLC, allowing for the detection of conjugated diene-containing metabolites after chromatographic separation. tandfonline.compnas.org This hyphenated approach provides both separation and spectroscopic detection.

Fluorescence Spectroscopy for Enzyme Interaction Studies

Fluorescence spectroscopy involves exciting a fluorophore at a specific wavelength and measuring the emitted light at a higher wavelength. bmglabtech.com This technique is sensitive and can be used for quantitative analysis as the fluorescence intensity is linearly correlated to the concentration of the fluorophore. bmglabtech.com

While this compound itself may not be inherently fluorescent, fluorescence spectroscopy can be utilized to study its interactions with enzymes or other biomolecules. This is often achieved by monitoring changes in the fluorescence of intrinsic fluorophores within the enzyme, such as tryptophan residues, upon binding or interaction with the lipid. researchgate.netedinst.com Changes in tryptophan fluorescence can indicate conformational changes in the enzyme or binding events. bmglabtech.com

Fluorescence spectroscopy is a valuable tool for investigating enzyme kinetics and the affinity of enzyme-substrate interactions. jasco-global.com By monitoring the fluorescence intensity of a product or substrate over time, kinetic parameters like Vmax and Km can be determined. jasco-global.com This approach can provide insights into how this compound or its metabolites interact with and are processed by enzymes involved in lipid metabolism. Fluorescence quenching experiments, for example, can reveal interactions between lipids and proteins. edinst.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Adduct Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. frontiersin.org Lipid peroxidation, the process by which this compound is formed, involves the generation of various radical intermediates. ESR spectroscopy, particularly when combined with spin trapping techniques, is a powerful method for detecting these short-lived radical species. frontiersin.orgfrontierspartnerships.orgresearchgate.netresearchgate.net

Spin traps are compounds that react rapidly with transient free radicals to form more stable radical adducts, which can then be detected and characterized by ESR. frontiersin.orgfrontierspartnerships.orgresearchgate.netresearchgate.net By analyzing the ESR spectrum of the spin adduct, information about the structure of the original radical can be obtained from parameters such as hyperfine coupling constants. frontierspartnerships.orgresearchgate.net

Studies using ESR spectroscopy with spin traps like DMPO or DEPMPO have detected various lipid-derived radical adducts from linoleic acid hydroperoxides (LOOH), including carbon-centered radicals, acyl radicals, and hydroxyl radicals. frontierspartnerships.orgresearchgate.netresearchgate.net The ESR parameters of these adducts can be compared to previously published data for identification. frontierspartnerships.orgresearchgate.net This technique provides direct evidence for the formation of radical species during the decomposition of lipid hydroperoxides, offering mechanistic insights into lipid peroxidation processes. researchgate.netnih.gov

Compound Table

| Compound Name | PubChem CID |

| This compound | 11369954 |

| Linoleic acid | |

| 9-hydrothis compound | |

| 13-hydrothis compound | |

| DMPO | |

| DEPMPO | |

| BSTFA | |

| MSTFA | |

| BF3 | |

| Methanol | |

| Trimethylsilyl (TMS) |

This compound, a product of linoleic acid oxidation, and its subsequent metabolites are significant in the study of lipid peroxidation. Analyzing these compounds within complex biological or chemical matrices requires the application of advanced analytical techniques. The methodologies employed often combine separation science with sensitive detection methods, primarily mass spectrometry and various spectroscopic approaches.

The characterization and quantification of this compound and its diverse metabolic products necessitate specialized analytical workflows. These often involve chromatographic separation coupled with highly sensitive and selective detection methods.

High-Resolution Mass Spectrometry in Lipidomics Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in modern lipidomics, offering unparalleled capabilities for the comprehensive profiling of lipid species. creative-proteomics.comthermofisher.com Its ability to provide highly accurate mass measurements is crucial for the identification and differentiation of a vast array of lipids, including this compound and its various oxygenated and fragmented metabolites. alwsci.comcreative-proteomics.com The precision of HRMS is particularly valuable for identifying novel or unexpected lipid species within complex biological samples. alwsci.com

When coupled with liquid chromatography (LC-HRMS) or ultra-high-performance liquid chromatography (UHPLC-HRMS), HRMS allows for the separation of intricate lipid mixtures prior to mass analysis. thermofisher.commdpi.com This hyphenated approach significantly enhances the sensitivity, selectivity, and precision of lipid analysis workflows. thermofisher.com HRMS excels at resolving isobaric lipid species—molecules with the same nominal mass but slightly different exact masses—which cannot be distinguished by lower-resolution mass spectrometry. nih.gov Identification and quantification in HRMS-based shotgun lipidomics can rely on the accurate masses and abundances of molecular ions. nih.gov Furthermore, tandem MS (MS/MS) provides fragmentation patterns that are unique to individual lipid molecules, enabling detailed structural elucidation, such as determining the position of double bonds or the nature of modifications like oxidation or hydroxylation. alwsci.comcreative-proteomics.com

Research employing UHPLC-HRMS in untargeted lipidomics studies has demonstrated its capacity to identify and quantify hundreds of lipid species, providing detailed insights into the lipid composition of various biological matrices. mdpi.com For instance, UHPLC-HRMS has been successfully applied to characterize the distinct lipid profiles of milk from different animal species. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of numerous metabolites, known for its high sensitivity, resolution, and reproducibility. psu.edu However, many metabolites, including free fatty acids and their oxygenated derivatives like those related to this compound, possess low volatility or are thermally labile. psu.edurestek.com To overcome these limitations and enable their analysis by GC, a derivatization step is often necessary. sigmaaldrich.comresearchgate.netgcms.cz Derivatization transforms these compounds into more volatile and less reactive forms, thereby improving their chromatographic separation and detection characteristics. sigmaaldrich.comgcms.cz

For the analysis of fatty acids by GC-MS, common derivatization strategies include esterification, typically forming fatty acid methyl esters (FAMEs), and silylation, which yields trimethylsilyl (TMS) esters. restek.comsigmaaldrich.commdpi.com Esterification using reagents such as BF3 in methanol is a common method for free fatty acids, generally performed under mild conditions. restek.com Silylation, employing reagents like BSTFA or MSTFA, is another prevalent technique that reacts with active hydrogens found in functional groups like carboxylic acids, hydroxyls, and amines. restek.comsigmaaldrich.comgcms.cz While versatile, silylation reagents and the resulting derivatives can be sensitive to moisture. sigmaaldrich.com

Following derivatization, GC-MS allows for the separation of the modified analytes on a capillary column, with detection and identification based on their mass spectra. avantiresearch.com The fragmentation patterns obtained from the mass spectrometer provide valuable structural information, assisting in the confirmation of the derivatized compounds. sigmaaldrich.comavantiresearch.com This methodology has been applied in the analysis of fatty acid content in various samples. avantiresearch.com

Ionization Techniques for this compound Detection

The detection of this compound and its metabolites by mass spectrometry is contingent upon their efficient conversion into gas-phase ions, a process achieved through various ionization techniques. The selection of an appropriate ionization method is guided by the physical and chemical properties of the analyte, such as its volatility and polarity, as well as the analytical goals. bitesizebio.com

For analytes that are sufficiently volatile, electron impact (EI) ionization is a common choice, particularly in GC-MS. emory.edubccampus.ca EI is considered a "hard" ionization method because it imparts considerable energy to the molecule, often resulting in extensive fragmentation. bitesizebio.comemory.edubccampus.ca While this fragmentation can be beneficial for obtaining structural information, it may make the detection of the intact molecular ion challenging.

For less volatile or more polar compounds, such as this compound and many of its oxygenated metabolites, "soft" ionization techniques are generally preferred. bccampus.ca These methods transfer less energy to the analyte, leading to less fragmentation and the predominant formation of molecular ions or protonated/deprotonated species. bccampus.ca Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are widely used soft ionization techniques that are readily coupled with liquid chromatography. bitesizebio.comemory.edubccampus.ca ESI involves creating a fine spray of liquid under a high voltage, leading to the formation of charged droplets from which ions are released into the gas phase. bitesizebio.comuab.edu APCI utilizes a corona discharge to ionize the analyte molecules in the gas phase at atmospheric pressure. bitesizebio.combccampus.ca These techniques are particularly well-suited for the analysis of polar and larger biomolecules. bitesizebio.comnih.gov

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that is particularly effective for larger molecules. bitesizebio.comuab.edu In MALDI, the analyte is mixed with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte from a solid phase. bitesizebio.comuab.edu While not as commonly coupled with LC as ESI or APCI, MALDI is valuable for analyzing samples directly from surfaces and for mass spectrometry imaging applications. bitesizebio.comemory.edu

The optimal ionization technique for this compound and its metabolites will depend on the specific analytical platform being used (e.g., LC-MS or GC-MS) and the desired level of fragmentation for compound identification and structural analysis.

Spectrophotometric and Spectroscopic Approaches

In addition to mass spectrometry, spectrophotometric and spectroscopic techniques offer valuable alternative and complementary methods for analyzing this compound and its metabolites. These methods can provide information about specific structural features or interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Diene Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. bspublications.net This technique is particularly effective for detecting compounds that contain conjugated π systems, such as conjugated dienes, which exhibit strong absorption in the UV-Vis range due to π → π* electronic transitions. jove.combbec.ac.inmsu.edu The wavelength at which maximum absorption occurs (λmax) is directly related to the extent of conjugation; increased conjugation leads to a shift of λmax towards longer wavelengths (a bathochromic shift). bspublications.netjove.commsu.edu

Lipid hydroperoxides, including those derived from the oxidation of linoleic acid, often contain a conjugated diene structure formed during the peroxidation process. This conjugated diene absorbs strongly at approximately 234 nm, making UV-Vis spectroscopy a useful tool for their detection and quantification. tandfonline.commdpi.com Monitoring the change in absorbance at this wavelength can be used to assess the formation of hydroperoxides or to measure the activity of enzymes, such as lipoxygenases, that produce these compounds. tandfonline.commdpi.com

UV-Vis spectroscopy can be coupled with chromatographic separation techniques like HPLC, allowing for the detection of conjugated diene-containing metabolites after they have been separated. tandfonline.compnas.org This hyphenated approach provides both chromatographic resolution and spectroscopic identification based on the characteristic UV absorbance.

Fluorescence Spectroscopy for Enzyme Interaction Studies

Fluorescence spectroscopy is a sensitive technique that involves exciting a fluorescent molecule (fluorophore) at a specific wavelength and measuring the light emitted at a longer wavelength. bmglabtech.com The intensity of the emitted fluorescence is typically proportional to the concentration of the fluorophore, making this technique suitable for quantitative analysis. bmglabtech.com

While this compound itself may not be fluorescent, fluorescence spectroscopy can be a powerful tool for investigating its interactions with enzymes or other biological molecules. This can be achieved by observing changes in the intrinsic fluorescence of the enzyme, such as that from tryptophan residues, upon binding or interaction with the lipid. researchgate.netedinst.com Alterations in tryptophan fluorescence can provide insights into conformational changes within the enzyme or the binding affinity between the enzyme and the lipid. bmglabtech.com

Fluorescence spectroscopy is widely used in the study of enzyme kinetics and the characterization of enzyme-substrate interactions. jasco-global.com By monitoring the fluorescence intensity of a substrate or product over time, kinetic parameters such as Vmax and Km can be determined. jasco-global.com This approach can yield valuable information about how this compound or its metabolites are processed by enzymes involved in lipid metabolism. Furthermore, techniques like fluorescence quenching can directly probe interactions between lipids and proteins. edinst.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Adduct Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a specialized technique used to detect and characterize species that possess unpaired electrons, such as free radicals. frontiersin.org The process of lipid peroxidation, which leads to the formation of this compound, involves the generation of various transient radical intermediates. ESR spectroscopy, particularly when combined with spin trapping agents, is a highly effective method for capturing and identifying these short-lived radical species. frontiersin.orgfrontierspartnerships.orgresearchgate.netresearchgate.net

Spin traps are compounds that react rapidly with unstable free radicals to form more stable radical adducts. frontiersin.orgfrontierspartnerships.orgresearchgate.netresearchgate.net These spin adducts have a longer lifetime and can be detected and characterized by ESR spectroscopy. frontierspartnerships.orgresearchgate.netresearchgate.net Analysis of the ESR spectrum of the spin adduct, including parameters such as hyperfine coupling constants, provides information about the structure of the original radical that was trapped. frontierspartnerships.orgresearchgate.net

Studies employing ESR spectroscopy with spin traps like DMPO or DEPMPO have successfully detected various lipid-derived radical adducts formed during the decomposition of linoleic acid hydroperoxides (LOOH). frontierspartnerships.orgresearchgate.netresearchgate.net These detected species have included carbon-centered radicals, acyl radicals, and hydroxyl radicals. frontierspartnerships.orgresearchgate.net The ESR parameters obtained for these adducts can be compared to known values in the literature for positive identification. frontierspartnerships.orgresearchgate.net This technique offers direct spectroscopic evidence for the formation of radical intermediates during lipid hydroperoxide decomposition, contributing to a better understanding of the mechanisms of lipid peroxidation. researchgate.netnih.gov

Isotopic Labeling Strategies for Pathway Elucidation

The application of isotopic labeling in the study of this compound and lipid peroxidation has been instrumental in unraveling intricate reaction mechanisms and metabolic routes. These techniques provide a level of detail often unattainable with conventional analytical methods, allowing for precise tracking of atoms through biochemical transformations.

Use of 18O-Labeled Precursors in Metabolic Tracing

The use of 18O-labeled precursors has provided critical evidence regarding the origin of oxygen atoms in the products of lipid peroxidation, particularly in the formation of singlet molecular oxygen (¹O₂). Studies utilizing 18O-labeled linoleic acid hydroperoxide (LA¹⁸O¹⁸OH) have demonstrated that the oxygen atoms in ¹O₂ generated during the decomposition of lipid hydroperoxides originate from the hydroperoxide group itself. nih.govepa.govacs.orgrsc.orgnih.govpnas.orgnih.govcapes.gov.br This finding strongly supports the involvement of mechanisms like the Russell mechanism, which proposes the formation of a cyclic tetraoxide intermediate that decomposes to yield an alcohol, a ketone, and singlet oxygen. nih.govepa.govacs.orgrsc.orgnih.govpnas.orgnih.govcapes.gov.br

Analytical techniques such as high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) are crucial for detecting and identifying the 18O-labeled products. nih.govepa.govacs.orgnih.govpnas.orgnih.govcapes.gov.br For instance, chemical trapping of ¹⁸O-labeled ¹O₂ with probes like 9,10-diphenylanthracene (B110198) (DPA) allows for the detection of the corresponding ¹⁸O-labeled endoperoxide (DPA¹⁸O¹⁸O) by HPLC-MS/MS. nih.govepa.govacs.orgnih.govpnas.orgnih.govcapes.gov.br This approach provides unequivocal evidence for the generation of ¹⁸O-labeled ¹O₂ and its derivation from the hydroperoxide precursor. nih.govepa.govacs.orgnih.govpnas.orgnih.govcapes.gov.br

Research using LA¹⁸O¹⁸OH in the presence of metal ions such as Ce⁴⁺ or Fe²⁺ has shown the formation of ¹⁸O-labeled ¹O₂. nih.govepa.govnih.govcapes.gov.br Similarly, the reaction of LA¹⁸O¹⁸OH with hypochlorous acid (HOCl) or peroxynitrite also generated ¹⁸O-labeled ¹O₂, further supporting the hydroperoxide group as the source of oxygen in the resulting singlet oxygen. nih.govpnas.orgnih.gov The detection of ¹⁸O-labeled alcohol and ketone products in these reactions provides additional support for the Russell mechanism. nih.gov

The following table summarizes representative findings from studies using ¹⁸O-labeled linoleic acid hydroperoxide:

| Labeled Precursor | Reaction Conditions | Detected ¹⁸O-Labeled Product(s) | Supported Mechanism | Citation |

| Linoleic acid hydroperoxide | Ce⁴⁺ or Fe²⁺ | ¹⁸O-labeled ¹O₂ (via DPA trap) | Russell mechanism | nih.govepa.govnih.govcapes.gov.br |

| Linoleic acid hydroperoxide | HOCl | ¹⁸O-labeled ¹O₂ (via DPA trap) | Russell mechanism | pnas.orgnih.gov |

| Linoleic acid hydroperoxide | Peroxynitrite | ¹⁸O-labeled ¹O₂ | Russell mechanism | nih.gov |

| Linoleic acid hydroperoxide | Metal ions or peroxynitrite | ¹⁸O-labeled alcohol and ketone | Russell mechanism | rsc.orgnih.gov |

Deuterium (B1214612) Labeling for Mechanistic Studies

Deuterium labeling is extensively used to investigate the mechanisms of lipid peroxidation, particularly focusing on the kinetic isotope effect (KIE). Substituting hydrogen atoms with deuterium at specific positions in polyunsaturated fatty acids (PUFAs) like linoleic acid can significantly slow down reactions where C-H bond cleavage is the rate-determining step. wikipedia.orgwikipedia.orgacs.orgretrotope.comescholarship.orgnih.govfrontiersin.orgresearchgate.net The larger mass of deuterium compared to protium (B1232500) leads to a stronger C-D bond, resulting in a slower reaction rate when this bond is broken during the reaction. wikipedia.orgwikipedia.org

In the context of lipid autoxidation, the abstraction of a bis-allylic hydrogen atom is typically the rate-limiting step. wikipedia.orgfrontiersin.orgresearchgate.net Deuteration at these bis-allylic positions in linoleic acid makes the molecule significantly more resistant to peroxidation. wikipedia.orgwikipedia.orgretrotope.comnih.govfrontiersin.orgresearchgate.net Studies have shown that substituting -CH₂- groups at reactive centers with -CD₂- can reduce the rate of hydrogen (or deuterium) abstraction by radicals, with observed kinetic isotope effects (kH/kD) being substantial. acs.orgescholarship.org For example, large KIEs (around 30-36) have been reported for the tocopherol-mediated oxidation of deuterated linoleic acid, suggesting that quantum mechanical tunneling may play a role in the hydrogen atom transfer. acs.orgescholarship.org

The protective effect of deuterated PUFAs against oxidative stress is attributed to this kinetic isotope effect, which inhibits the propagation phase of lipid peroxidation. wikipedia.orgwikipedia.orgretrotope.comnih.gov Even small amounts of deuterated PUFAs incorporated into membranes can significantly suppress lipid autoxidation. wikipedia.orgwikipedia.orgretrotope.com

The following table illustrates the impact of deuterium labeling on the rate of lipid peroxidation:

| Substrate | Deuteration Position | Oxidizing Agent | Observed Effect on Oxidation Rate | Kinetic Isotope Effect (kH/kD) | Citation |

| Linoleic acid | Bis-allylic -CD₂- | Tocopheryl radical | Significantly reduced | ~30-36 | acs.orgescholarship.org |

| Polyunsaturated fatty acids | Bis-allylic -CD₂- | ROS | Slower autoxidation | Significant | wikipedia.orgwikipedia.orgretrotope.comnih.gov |

Research Models for Investigating Peroxylinoleic Acid Biology

In Vitro Enzymatic Systems

In vitro enzymatic systems offer a controlled environment to study the specific biochemical reactions involved in the synthesis and transformation of peroxylinoleic acid. These cell-free systems are fundamental for characterizing enzyme kinetics, substrate specificity, and reaction mechanisms without the interference of other cellular processes.

The use of purified enzymes is a cornerstone for investigating the individual steps of the oxylipin pathway. By isolating specific enzymes, researchers can precisely control reaction conditions and analyze the products formed from linoleic acid.

Lipoxygenases (LOX): These enzymes catalyze the initial step in the formation of this compound by introducing molecular oxygen into linoleic acid. mdpi.com Purified LOX, often sourced from plants like soybean (Glycine max) or from mammals, is used to generate specific isomers of linoleic acid hydroperoxide, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). mdpi.comresearchgate.net Studies with purified LOX allow for the detailed analysis of reaction kinetics, regioselectivity (the preference for forming 9- or 13-hydroperoxide), and stereospecificity. mdpi.com For example, an enzyme cascade using purified LOX from Glycine (B1666218) max (LOX-1) has been developed for the one-pot synthesis of 13-HPODE from safflower oil. mdpi.comresearchgate.net

Hydroperoxide Lyases (HPL): These enzymes, which belong to the cytochrome P450 family (CYP74B and CYP74C), cleave the hydroperoxides formed by LOX into smaller aldehyde and oxoacid fragments. researchgate.netwikipedia.org In vitro studies using purified HPL from sources like melon, alfalfa, or guava have been crucial in demonstrating that these enzymes act as isomerases. nih.gov They catalyze a homolytic rearrangement of the fatty acid hydroperoxide into a transient hemiacetal intermediate, which then decomposes to produce volatile aldehydes and other products. wikipedia.orgnih.gov

Diol Synthases (DS): Fungal diol synthases are fusion enzymes that can convert linoleic acid into dihydroxy fatty acids via a hydroperoxide intermediate. nih.govresearchgate.net Characterization of purified diol synthase from the fungus Glomerella cingulata showed that it converts linoleic acid to 7S,8S-dihydroxy-9,12(Z,Z)-octadecadienoic acid (7,8-DiHODE) through an 8-hydroperoxy-9,12(Z,Z)-octadecadienoic acid (8-HPODE) intermediate. nih.govresearchgate.net Such systems are vital for understanding the multi-step reactions catalyzed by a single polypeptide chain.

Table 1: Examples of Purified Enzymes in this compound Research

| Enzyme | Source Organism | Substrate | Key Product(s) | Research Focus | Citations |

|---|---|---|---|---|---|

| Lipoxygenase-1 (LOX-1) | Glycine max (Soybean) | Linoleic Acid | 13-HPODE | Reaction optimization, enzyme cascade development | mdpi.com, researchgate.net |

| Hydroperoxide Lyase (HPL) | Cucumis melo (Melon) | 9-HPOD | Hemiacetal intermediates, 3(Z)-nonenal, 9-oxononanoic acid | Elucidation of reaction mechanism, product trapping | nih.gov |

| 7,8-Linoleate Diol Synthase | Glomerella cingulata | Linoleic Acid | 8-HPODE, 7,8-DiHODE | Enzyme characterization, kinetic analysis | nih.gov, researchgate.net |

The production of enzymes in heterologous systems (recombinant expression) has revolutionized the study of this compound metabolism. This approach allows for the production of large quantities of pure, active enzymes that may be difficult to isolate from their native sources. Common expression hosts include bacteria like Escherichia coli and insect cell systems. nih.govnih.govresearchgate.net

Recombinant expression is frequently coupled with site-directed mutagenesis, a technique used to alter specific amino acids in the enzyme's structure. This allows researchers to:

Identify key catalytic residues: By changing specific amino acids and observing the effect on enzyme activity, scientists can pinpoint the parts of the enzyme directly involved in the reaction with linoleic acid or its hydroperoxides.